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Introduction to MF59 Adjuvant
MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune

response to subunit vaccines. It is composed of squalene (4.3% w/v), a naturally occurring

substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan

trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine

in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with

reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of

action involves creating a localized, immunostimulatory environment at the injection site,

leading to a robust and broad-based adaptive immune response.[1][3]

Mechanism of Action
Upon intramuscular injection, MF59 induces a transient and localized inflammatory response,

characterized by the production of chemokines and cytokines.[1][4] This leads to the

recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and

dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the co-

administered antigen by these antigen-presenting cells (APCs), which then migrate to the

draining lymph nodes.[5][7][8]

In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which

are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1676554?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/21690334/
https://pubmed.ncbi.nlm.nih.gov/21690334/
https://www.tandfonline.com/doi/abs/10.1586/erv.11.23
https://pubmed.ncbi.nlm.nih.gov/21690334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10073703/
https://pubmed.ncbi.nlm.nih.gov/21690334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343625/
https://www.tandfonline.com/doi/full/10.1080/21645515.2018.1495301
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131326/
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/staining-intracellular-antigens-flow-cytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced

antibody production, including isotype switching and affinity maturation.[1][9] MF59 has been

shown to broaden the immune response, inducing cross-reactive antibodies against different

strains of a pathogen.[10][2][11]

The signaling pathways activated by MF59 are not fully elucidated but are known to be

independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][7][9]

However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a

TLR-independent MyD88 signaling pathway is involved.[1][6][7]

Data Presentation: Efficacy and Immunogenicity of
MF59-Adjuvanted Vaccines
The following tables summarize quantitative data from preclinical and clinical studies,

demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit

vaccines.

Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice

Endpoint
Non-
Adjuvanted
Vaccine

MF59-
Adjuvanted
Vaccine

Fold
Increase/Impro
vement

Reference

Antibody Titer Baseline
50- to 200-fold

higher
50-200x [12]

Protection

against Lethal

Challenge

Partial Protection Full Protection

Significant

Increase in

Survival

[10][12]

Lung Viral Titer

Reduction

Moderate

Reduction

Significant

Reduction
- [11][13][14]

Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and

Elderly
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Population
Vaccine
Formulation

Seroconversio
n Rate (Day
43)

Geometric
Mean Titer
(GMT) Ratio
(Adjuvanted/N
on-
Adjuvanted)

Reference

Adults (18-64

years)

Full-dose (7.5 µg

HA)
83%

Not directly

compared in this

study

[15]

Adults (18-64

years)

Half-dose (3.75

µg HA)
61%

Not directly

compared in this

study

[15]

Elderly (≥65

years)

Full-dose (7.5 µg

HA)
74%

Not directly

compared in this

study

[15]

Elderly (≥65

years)

Half-dose (3.75

µg HA)
52%

Not directly

compared in this

study

[15]

Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent

Influenza Vaccine (aIIV4 vs. IIV4) in Adults 50-64 Years

Parameter
(Day 22)

A(H1N1) A(H3N2) B/Victoria B/Yamagata Reference

GMT Ratio

(IIV4/aIIV4)

<1.0

(Superiority

Met)

<1.0

(Superiority

Met)

<1.5 (Non-

inferiority

Met)

<1.5 (Non-

inferiority

Met)

[16]

Seroconversi

on Rate

Difference

(IIV4 - aIIV4)

<10% (Non-

inferiority

Met)

<10% (Non-

inferiority

Met)

<10% (Non-

inferiority

Met)

<10% (Non-

inferiority

Met)

[16]
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Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza

Vaccine in Non-Elderly Adults

Virus Strain

Absolute
Difference in
Seroconversion
Rates (aTIV/aQIV
vs. TIV/QIV)

95% Confidence
Interval

Reference

A(H1N1) 8.8% 3.7% - 14.0% [17]

A(H3N2) 13.1% 6.7% - 19.6% [17]

B strains 11.7% 7.2% - 16.2% [17]
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Figure 1: Overview of MF59's Mechanism of Action.
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Figure 2: MF59 Adjuvant Signaling Pathway.
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Figure 3: Experimental Workflow for Vaccine Evaluation.

Experimental Protocols
Detailed methodologies for key experiments to evaluate the immunogenicity of MF59-

adjuvanted subunit vaccines are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG Titer
This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in

serum samples from immunized subjects.

Materials:

96-well high-binding ELISA plates

Recombinant subunit vaccine antigen

Coating Buffer (e.g., PBS, pH 7.4)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

Serum samples from immunized and control animals/humans

HRP-conjugated anti-species IgG secondary antibody

TMB substrate solution

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 µg/mL in

Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate

overnight at 4°C.[3]

Washing: The following day, wash the plate three times with 200 µL/well of Wash Buffer.

Blocking: Add 200 µL/well of Blocking Buffer to each well to block non-specific binding sites.

Incubate for 1-2 hours at room temperature.

Washing: Wash the plate three times with Wash Buffer.

Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g.,

starting from 1:100). Add 100 µL of each dilution to the respective wells. Include a negative

control (serum from non-immunized subjects) and a positive control (if available). Incubate

for 2 hours at room temperature.

Washing: Wash the plate five times with Wash Buffer.

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary

antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the

diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
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Washing: Wash the plate five times with Wash Buffer.

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the

dark at room temperature for 15-30 minutes, or until a color change is observed.

Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The

color will change from blue to yellow.

Reading the Plate: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum

dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times

the background).

ELISpot Assay for IFN-γ Secreting Cells
This protocol is used to enumerate antigen-specific T cells that secrete IFN-γ upon stimulation

with the vaccine antigen or specific peptides.

Materials:

96-well PVDF membrane ELISpot plates

Anti-IFN-γ capture antibody

Biotinylated anti-IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

Sterile PBS

Blocking solution (e.g., RPMI-1640 with 10% FBS)

Peripheral blood mononuclear cells (PBMCs) or splenocytes

Antigenic peptides or recombinant protein
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Positive control (e.g., PHA or anti-CD3 antibody)

Negative control (medium only)

ELISpot reader

Procedure:

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times

with sterile water. Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in sterile

PBS. Incubate overnight at 4°C.[18]

Blocking: The next day, wash the plate five times with sterile PBS. Add 200 µL of blocking

solution to each well and incubate for at least 2 hours at 37°C.

Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a single-

cell suspension of PBMCs or splenocytes. Add 2-5 x 10⁵ cells per well. Add the antigenic

peptides (e.g., 5-10 µg/mL) or recombinant protein to the respective wells. Include positive

and negative controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection Antibody: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

Add 100 µL of biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% BSA.

Incubate for 2 hours at room temperature.

Enzyme Conjugate: Wash the plate five times with PBST. Add 100 µL of Streptavidin-ALP or

-HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.

Spot Development: Wash the plate five times with PBST, followed by three washes with

PBS. Add 100 µL of the appropriate substrate solution to each well. Monitor for the

appearance of spots.

Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized

water.
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Drying and Counting: Allow the plate to air dry completely. Count the spots in each well using

an automated ELISpot reader.

Data Analysis: The results are expressed as the number of spot-forming units (SFU) per

million cells.

Intracellular Cytokine Staining (ICS) for T Cell
Responses
This flow cytometry-based assay allows for the simultaneous identification of the phenotype of

cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon

antigen stimulation.

Materials:

PBMCs or splenocytes

Antigenic peptides or recombinant protein

Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)

Fixation/Permeabilization buffer

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

Flow cytometer

Procedure:

Cell Stimulation: Resuspend PBMCs or splenocytes at 1-2 x 10⁶ cells/mL in complete culture

medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include

positive (e.g., SEB or PMA/Ionomycin) and negative (medium only) controls. Incubate for 1-2

hours at 37°C.[11]
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Protein Transport Inhibition: Add a protein transport inhibitor to each sample to block the

secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional

4-6 hours at 37°C.[10]

Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS).

Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies

for surface markers. Incubate for 30 minutes at 4°C in the dark.

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend

the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature

in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]

Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in

permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular

cytokines. Incubate for 30 minutes at room temperature in the dark.

Washing and Acquisition: Wash the cells with permeabilization buffer, followed by a final

wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis.

Acquire a sufficient number of events on the flow cytometer.

Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the

lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell

subsets. Determine the percentage of cells expressing specific cytokines within each T cell

population.

Conclusion
The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of

subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad

immune response, makes it a valuable tool in vaccine development. The protocols provided

herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine

candidates, enabling researchers to assess both humoral and cellular immune responses

critical for determining vaccine efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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